molecular formula C28H29BrN2O2 B10908633 N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide

N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide

Cat. No.: B10908633
M. Wt: 505.4 g/mol
InChI Key: AMPJRDZJNIVXOZ-LQNQUEJISA-N
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Description

N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a bromophenyl moiety, and a cyclopropanecarbohydrazide core, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzyloxy-5-bromophenyl Intermediate:

    Cyclopropanecarbohydrazide Formation:

    Condensation Reaction:

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production would require optimization of reaction conditions to ensure scalability, yield, and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl moiety, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Benzyloxybenzoic acid derivatives.

    Reduction: Benzyloxyphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

  • N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE
  • N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE

Uniqueness: The presence of the bromine atom in the bromophenyl group distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity profiles. This uniqueness can be leveraged in designing compounds with specific desired properties.

This detailed article should provide a comprehensive overview of N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C28H29BrN2O2

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-(4-tert-butylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C28H29BrN2O2/c1-28(2,3)22-11-9-20(10-12-22)24-16-25(24)27(32)31-30-17-21-15-23(29)13-14-26(21)33-18-19-7-5-4-6-8-19/h4-15,17,24-25H,16,18H2,1-3H3,(H,31,32)/b30-17-

InChI Key

AMPJRDZJNIVXOZ-LQNQUEJISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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